2-(4-[(Hydroxyimino)methyl]-2-methoxyphenoxy)-n-mesitylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-(4-[(Hydroxyimino)methyl]-2-methoxyphenoxy)-n-mesitylacetamide involves several steps. One common synthetic route starts with the reaction of 4-formyl-2-methoxyphenol with hydroxylamine to form the oxime derivative. This intermediate is then reacted with mesityl chloride in the presence of a base to yield the final product . The reaction conditions typically involve temperatures ranging from 0°C to room temperature and the use of solvents such as dichloromethane or ethanol.
Chemical Reactions Analysis
2-(4-[(Hydroxyimino)methyl]-2-methoxyphenoxy)-n-mesitylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the oxime group to an amine.
Scientific Research Applications
2-(4-[(Hydroxyimino)methyl]-2-methoxyphenoxy)-n-mesitylacetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 2-(4-[(Hydroxyimino)methyl]-2-methoxyphenoxy)-n-mesitylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exhibiting antioxidant properties .
Comparison with Similar Compounds
2-(4-[(Hydroxyimino)methyl]-2-methoxyphenoxy)-n-mesitylacetamide can be compared with other similar compounds, such as:
2-{4-[(Hydroxyimino)methyl]-2-methoxyphenoxy}-N-(4-methoxyphenyl)acetamide: This compound has a similar structure but with a different substituent on the acetamide group.
2-{4-[(Hydroxyimino)methyl]-2-methoxyphenoxy}-N-(2,4,6-trimethylphenyl)acetamide: This compound is closely related and shares similar chemical properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H22N2O4 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-[4-[(Z)-hydroxyiminomethyl]-2-methoxyphenoxy]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C19H22N2O4/c1-12-7-13(2)19(14(3)8-12)21-18(22)11-25-16-6-5-15(10-20-23)9-17(16)24-4/h5-10,23H,11H2,1-4H3,(H,21,22)/b20-10- |
InChI Key |
YNRQMMJCNDHBTJ-JMIUGGIZSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)COC2=C(C=C(C=C2)/C=N\O)OC)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)COC2=C(C=C(C=C2)C=NO)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.